2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)benzyl]acetamide
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Overview
Description
2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)benzyl]acetamide, also known as TFMBA, is a heterocyclic compound that has been studied for its potential medicinal properties. It is a structural analog of several other indole-based compounds, such as indole-3-acetic acid and indole-3-acetonitrile. TFMBA has been found to have a variety of biochemical and physiological effects, including anti-inflammatory, antifungal, and anti-cancer activities.
Scientific Research Applications
- 2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)benzyl]acetamide and its analogues were synthesized and evaluated for antimicrobial activity. Notably, 2-(5-iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) exhibited a low minimum inhibitory concentration (MIC) against MRSA .
- Inspired by the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, researchers designed and synthesized a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides. These compounds may have potential applications in cancer research .
- Two fluorophores based on 2-(1H-indol-3-yl)acetonitrile were developed. These compounds exhibited high fluorescence quantum yield and good thermal stability, making them excellent candidates for organic light-emitting diodes (OLEDs) .
- A series of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides were discovered as novel and potent dual inhibitors against respiratory syncytial virus (RSV) and influenza A virus (IAV). These compounds hold promise for antiviral drug development .
- Researchers identified 2-((indol-3-yl)thio)-N-benzyl-acetamides as inhibitors of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). After optimization, this series showed promising inhibitory effects against the virus .
- Several synthesized compounds demonstrated significant antiproliferative activities against various cancer cell lines. Notably, indolylquinazolinones selectively suppressed the growth of rapidly dividing cancer cells compared to non-tumor fibroblasts .
Antibacterial Activity
Tubulin Polymerization Inhibition
Fluorescent Materials for OLEDs
RSV and IAV Dual Inhibitors
SARS-CoV-2 RdRp Inhibitors
Antiproliferative Activities
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities . Therefore, it is plausible that this compound could affect multiple biochemical pathways, leading to downstream effects that contribute to its overall biological activity.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could have diverse molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the optical, thermal, and electroluminescence properties of similar compounds have been studied, showing high fluorescence quantum yield and good thermal stability . These properties could potentially be influenced by environmental conditions such as temperature and light exposure.
properties
IUPAC Name |
2-(1H-indol-3-yl)-2-oxo-N-[[3-(trifluoromethoxy)phenyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O3/c19-18(20,21)26-12-5-3-4-11(8-12)9-23-17(25)16(24)14-10-22-15-7-2-1-6-13(14)15/h1-8,10,22H,9H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZVEYCUWZBDMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC3=CC(=CC=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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